5-Hydroxy-2-methylindoline-3-carboxylic acid
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Overview
Description
5-Hydroxy-2-methylindoline-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylindoline-3-carboxylic acid typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the indole derivative . The reaction is carried out under reflux in methanol, resulting in good yields.
Industrial Production Methods
Industrial production methods for indole derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methylindoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
5-Hydroxy-2-methylindoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methylindoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist to specific receptors, modulating cellular responses. The compound’s effects are mediated through its ability to influence signaling pathways, such as those involving nuclear receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Hydroxyindole-3-acetic acid: A metabolite of serotonin with roles in neurotransmission.
3-Indoleacrylic acid: Known for its antimicrobial properties.
Uniqueness
5-Hydroxy-2-methylindoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups contribute to its reactivity and potential for forming hydrogen bonds, enhancing its interactions with biological targets .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5-hydroxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-5-9(10(13)14)7-4-6(12)2-3-8(7)11-5/h2-5,9,11-12H,1H3,(H,13,14) |
InChI Key |
TWDNNNYISPOHEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(N1)C=CC(=C2)O)C(=O)O |
Origin of Product |
United States |
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